molecular formula C10H13F2NO B13207984 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13207984
M. Wt: 201.21 g/mol
InChI Key: JETWCDKROGDEHO-UHFFFAOYSA-N
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Description

3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H13F2NO It is a derivative of propanol, featuring a difluorophenyl group and an amino group attached to the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,6-difluorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional purification steps, such as distillation or recrystallization, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol
  • 3-{[(2,6-Difluorophenyl)methyl]amino}butan-1-ol
  • 3-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol

Uniqueness

3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is unique due to the specific positioning of the difluorophenyl group and the propanol backbone. This structural arrangement can result in distinct chemical and biological properties compared to its analogs. The presence of the difluorophenyl group may enhance the compound’s stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13F2NO/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-14/h1,3-4,13-14H,2,5-7H2

InChI Key

JETWCDKROGDEHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNCCCO)F

Origin of Product

United States

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